
1-Chloroethyl 4-(benzyloxycarbonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with a benzyl group, a 1-chloroethyl group, and two carboxylate groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with benzyl chloride and 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The carboxylate groups can be introduced through subsequent reactions, such as esterification or carboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are often employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The carboxylate groups can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Oxidation: Benzaldehyde, benzoic acid, or their derivatives.
Reduction: Alcohols or aldehydes from the reduction of carboxylate groups.
Applications De Recherche Scientifique
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl 4-(chloromethyl) benzene-1,4-dicarboxylate: Similar structure but with a chloromethyl group instead of a 1-chloroethyl group.
1-benzyl 4-(1-bromoethyl) benzene-1,4-dicarboxylate: Similar structure but with a bromine atom instead of chlorine.
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of carboxylate groups.
Uniqueness
1-benzyl 4-(1-chloroethyl) benzene-1,4-dicarboxylate is unique due to the presence of both a benzyl group and a 1-chloroethyl group on the benzene ring, which imparts distinct reactivity and properties. The combination of these substituents allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C17H15ClO4 |
|---|---|
Poids moléculaire |
318.7 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-(1-chloroethyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H15ClO4/c1-12(18)22-17(20)15-9-7-14(8-10-15)16(19)21-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3 |
Clé InChI |
SJYKZGKHXIHXFD-UHFFFAOYSA-N |
SMILES canonique |
CC(OC(=O)C1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


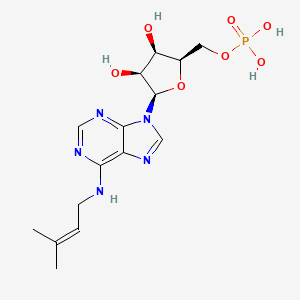

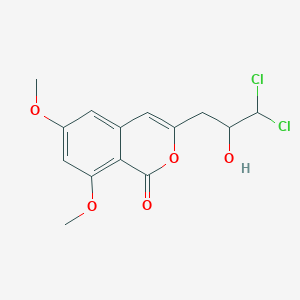

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
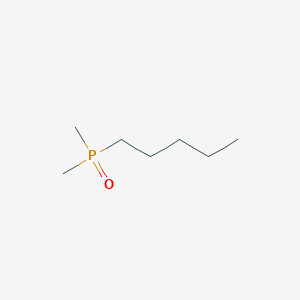
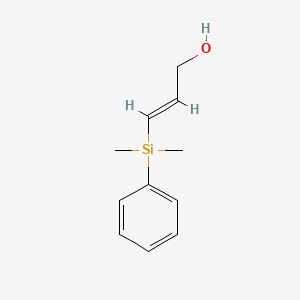
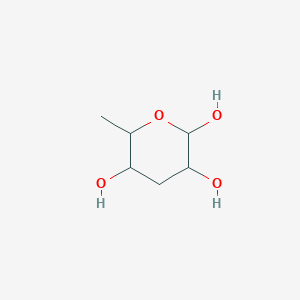
![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)


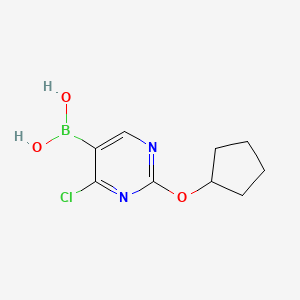
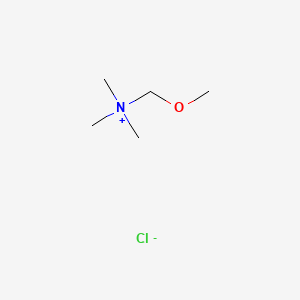
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
